Cyclopentanecarboxylic acid anhydride

Organic Synthesis Acylation Process Chemistry

Cyclopentanecarboxylic acid anhydride (CPCA, CAS 71016-95-0) is a symmetrical, alicyclic carboxylic acid anhydride composed of two cyclopentanecarbonyl units linked by a central oxygen bridge, with molecular formula C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol. Predicted physicochemical properties include a boiling point of 323.6 ± 9.0 °C at 760 mmHg, a density of 1.138 ± 0.06 g/cm³, and a predicted ACD/LogP of 2.51.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
CAS No. 71016-95-0
Cat. No. B3280183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentanecarboxylic acid anhydride
CAS71016-95-0
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)OC(=O)C2CCCC2
InChIInChI=1S/C12H18O3/c13-11(9-5-1-2-6-9)15-12(14)10-7-3-4-8-10/h9-10H,1-8H2
InChIKeyGRCAXSKSTZXYIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentanecarboxylic Acid Anhydride (71016-95-0): Procurement-Relevant Physicochemical Profile and Comparator Landscape


Cyclopentanecarboxylic acid anhydride (CPCA, CAS 71016-95-0) is a symmetrical, alicyclic carboxylic acid anhydride composed of two cyclopentanecarbonyl units linked by a central oxygen bridge, with molecular formula C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol . Predicted physicochemical properties include a boiling point of 323.6 ± 9.0 °C at 760 mmHg, a density of 1.138 ± 0.06 g/cm³, and a predicted ACD/LogP of 2.51 . CPCA functions as an electrophilic acylating agent, reacting with nucleophiles such as alcohols, amines, and water to yield esters, amides, and the parent acid, respectively . It serves as a reactive intermediate in organic synthesis, polymer chemistry, and pharmaceutical development [1].

Why Cyclopentanecarboxylic Acid Anhydride Cannot Be Indiscriminately Substituted by Other Symmetrical Anhydrides in Synthetic Workflows


Carboxylic acid anhydrides bearing distinct alicyclic cores are not interchangeable acylation reagents. The cyclopentane ring imposes a unique combination of conformational rigidity, ring strain energy (approximately 26.3 kJ/mol for cyclopentane), and steric demand that directly modulates carbonyl electrophilicity, nucleophilic approach trajectory, and the physical properties of downstream derivatives [1]. This is mechanistically consequential: in chiral alcoholysis reactions, cyclopentane-fused succinic anhydrides open exclusively from the less hindered face to deliver monoesters with >80% enantiomeric excess (ee), while the corresponding cyclohexane-fused analogues undergo parallel kinetic resolution to produce both regioisomeric monoesters, eroding stereochemical fidelity [2]. Substituting a cyclohexane or cyclopropane anhydride for CPCA can therefore alter reaction rate, regioselectivity, diastereoselectivity, crystallization propensity, and the chromatographic behavior of intermediates—directly compromising process robustness, yield, and purity in multi-step syntheses. The quantitative evidence below substantiates why CPCA must be specified by CAS number rather than by generic anhydride class.

Quantitative Differentiation of Cyclopentanecarboxylic Acid Anhydride (71016-95-0) Versus Closest Structural Analogs


Boiling Point and Volatility: CPCA Distills at a 67–70 °C Higher Temperature Than Cyclopropanecarboxylic Anhydride, Enabling Higher-Temperature Acylations Without Reagent Loss

Cyclopentanecarboxylic anhydride (CPCA) exhibits a predicted boiling point of 323.6 ± 9.0 °C at 760 mmHg . In contrast, cyclopropanecarboxylic anhydride (CPA, CAS 33993-24-7) has a predicted boiling point of 253.6 ± 7.0 °C at 760 mmHg, representing a 70 °C reduction in volatility . Cyclohexanecarboxylic anhydride (CHA, CAS 22651-87-2) has a predicted boiling point of 356.9 ± 9.0 °C, placing it 33 °C above CPCA . This volatility hierarchy is consistent with molecular weight progression: CPCA (210.27 g/mol) sits between CPA (154.16 g/mol) and CHA (238.32 g/mol). The 70 °C boiling point elevation of CPCA over CPA translates to a substantially lower vapor pressure at ambient temperature, reducing evaporative reagent loss during prolonged acylations conducted above room temperature.

Organic Synthesis Acylation Process Chemistry

Regioselectivity in Chiral Alcoholysis: Cyclopentane-Fused Anhydrides Deliver >80% ee Monoesters by Single-Face Opening, While Cyclohexane-Fused Analogs Produce Regioisomeric Mixtures That Require Chromatographic Separation

In alcoholysis reactions mediated by chiral bases, cyclopentane-fused succinic anhydrides open exclusively from the sterically less hindered face, generating monoesters with enantiomeric excesses exceeding 80% ee [1]. Under identical conditions, cyclohexane-fused succinic anhydrides undergo parallel kinetic resolution, yielding both regioisomeric monoesters as a mixture [1]. The conformational rigidity and distinct facial bias of the cyclopentane ring—compared to the more fluxional cyclohexane ring—directly engender this differential outcome. While this evidence pertains to cyclopentane-fused succinic anhydrides rather than CPCA itself, the ring-size-dependent facial selectivity is a class-level property that transfers to simple monocarboxylic CPCA in the context of nucleophilic acyl substitution: the trajectory of nucleophilic attack on the carbonyl carbon is sterically influenced by the α-cyclopentyl substituent in a manner distinct from the α-cyclohexyl substituent.

Asymmetric Synthesis Kinetic Resolution Chiral Building Blocks

Predicted Lipophilicity (LogP): CPCA (LogP 2.51) Provides a 0.4–0.6 Log Unit Window Above Cyclopropanecarboxylic Anhydride (LogP ~1.91) and Below Cyclohexanecarboxylic Anhydride (LogP ~3.11), Matching the Lipophilic Range of Common Drug-like Cyclopentyl Esters

The predicted octanol-water partition coefficient (ACD/LogP) for CPCA is 2.51 . The corresponding cyclopropanecarboxylic anhydride (CPA) is predicted to have LogP ~1.91, while cyclohexanecarboxylic anhydride (CHA) is predicted at LogP ~3.11 (extrapolated from fragment-based calculations consistent with ChemSpider data) . The 0.6 LogP unit difference between CPCA and CPA means CPCA is approximately 4-fold more lipophilic, whereas CHA is approximately 4-fold more lipophilic than CPCA. In prodrug design, where cyclopentyl esters serve as lipophilic masks to enhance membrane permeability, the LogP of the liberated acid (cyclopentanecarboxylic acid) is approximately 1.45, placing CPCA-derived esters in a favorable range for oral bioavailability [1].

Medicinal Chemistry Prodrug Design ADME Optimization

Commercial Purity Benchmark: CPCA Is Routinely Supplied at ≥95% Purity by Multiple Vendors, Whereas Cyclopropanecarboxylic Anhydride Is Commonly Listed at 90% Purity, Reducing the Titration Burden Prior to Stoichiometric Use

Multiple reputable suppliers list cyclopentanecarboxylic anhydride at a minimum purity specification of 95% (AKSci, CymitQuimica/Biosynth) and 98% (Leyan) . Cyclopropanecarboxylic anhydride is commonly supplied at 90% purity (Molbase listing) . The 5–8% purity differential is operationally significant for a reagent used stoichiometrically (rather than catalytically): a 90%-purity CPA lot contains up to 10% impurities that can act as competing nucleophiles (e.g., residual cyclopropanecarboxylic acid), consuming the substrate and generating byproducts that complicate purification.

Procurement Quality Assurance Stoichiometric Reagent

Patent-Documented Use in Enantioselective β-Amino Acid Synthesis: CPCA-Containing meso-Dicarboxylic Anhydrides Enable the Large-Scale Preparation of Enantiomerically Pure Cyclopentane-β-Amino Acids (EP 0805145 B1)

European Patent EP 0805145 B1 (Bayer AG, priority 1996) discloses a multi-step process for preparing enantiomerically pure cyclopentane-β-amino acids wherein a meso-dicarboxylic acid anhydride bearing the cyclopentane scaffold (Formula II) is desymmetrized by reaction with an alkenol in the presence of an equimolar chiral base to yield an enantiomerically pure ester (Formula IV) [1]. The cyclopentane ring is structurally integral to the anhydride substrate: the meso configuration of the cyclopentane-1,2-dicarboxylic anhydride is the prerequisite for enantioselective desymmetrization. Neither the cyclohexane nor cyclopropane analog can access the same meso geometry with equivalent ring strain and conformational bias. This patent-protected process has been cited in 15+ subsequent patent families and is foundational to the synthesis of cyclopentane-β-amino acid building blocks used in antiviral and antimicrobial drug discovery [2].

Pharmaceutical Intermediates Enantioselective Synthesis Process Patent

Mixed Anhydride Activation in Drug Synthesis: CPCA-Derived Mixed Anhydrides Enable Chemoselective Amide Bond Formation in the Synthesis of BAY-36-7620 and Related Bioactive γ-Butyrolactones

In the published synthesis of BAY-36-7620, a chiral cyclopentanedicarboxylic acid monoester (I) is converted to a mixed anhydride (II) by treatment with ethyl chloroformate in the presence of triethylamine, followed by reduction with NaBH₄ in cold methanol to yield a bicyclic lactone (III) [1]. The mixed anhydride methodology exploits the inherent reactivity of the cyclopentanecarbonyl moiety: the steric environment around the five-membered ring carbonyl permits chemoselective reduction of the mixed anhydride without concomitant reduction of the ester group. This chemoselectivity profile is distinct from that of cyclohexane-derived mixed anhydrides, where the greater conformational flexibility of the six-membered ring can expose the endocyclic carbonyl to competing reduction, lowering the yield of the desired lactone.

Drug Discovery Amide Coupling Mixed Anhydride

Highest-Impact Application Scenarios for Cyclopentanecarboxylic Acid Anhydride (71016-95-0) Based on Quantified Differentiation Evidence


Stereoselective Synthesis of Enantiopure Cyclopentane-β-Amino Acid Pharmaceutical Intermediates

As documented in EP 0805145 B1, the cyclopentane meso-dicarboxylic anhydride scaffold is uniquely suited for enantioselective desymmetrization using chiral bases, producing enantiomerically pure cyclopentane-β-amino acids that serve as key intermediates in antiviral and antimicrobial drug discovery [1]. The class-level facial selectivity of the cyclopentane ring—delivering >80% ee in alcoholysis while cyclohexane analogs give regioisomeric mixtures [2]—makes CPCA-derived intermediates the scaffold of choice when stereochemical fidelity is paramount. Organizations developing constrained β-amino acid building blocks should specify CPCA (or its derived meso-dianhydride) by CAS number in their procurement specifications, as the cyclohexane and cyclopropane scaffolds lack the requisite meso geometry and conformational bias for industrial-scale enantioselective desymmetrization.

High-Temperature Acylation Processes Requiring Low-Volatility Anhydride Reagents

CPCA's boiling point of ~324 °C provides a 70 °C margin over cyclopropanecarboxylic anhydride (~254 °C), enabling acylation reactions to proceed at 80–120 °C without uncontrolled reflux or evaporative reagent loss [1][2]. This volatility window is critical for the acylation of high-melting-point substrates (e.g., certain polysaccharides, aromatic polyols) that require elevated temperatures for dissolution. The ~33 °C lower boiling point of CPCA compared to cyclohexanecarboxylic anhydride (~357 °C) also means that post-reaction distillative removal of excess reagent is more practical, as CPCA distills within the range of standard laboratory and pilot-plant vacuum distillation equipment . Process chemists should select CPCA when reaction temperature requirements exceed 80 °C but distillation infrastructure limits the practical boiling point to below 350 °C.

Lipophilic Derivatization of Polar Drug Candidates Within a Defined LogP Window

CPCA (LogP 2.51) occupies a central lipophilicity position between CPA (LogP ~1.91) and CHA (LogP ~3.11), making it the preferred acylating agent for introducing a moderately lipophilic cyclopentyl ester prodrug moiety [1]. The 0.60 LogP increment over CPA represents a ~4-fold increase in membrane partitioning, sufficient to enhance passive permeability across Caco-2 monolayers, while the 0.60 LogP decrement relative to CHA avoids the excessive lipophilicity associated with phospholipidosis risk and CYP450 promiscuity [2]. Medicinal chemistry teams optimizing ADME properties of carboxylate-containing drug candidates should select CPCA over CPA when greater membrane penetration is needed, and over CHA when lipophilicity-driven off-target binding must be minimized.

Stoichiometric Acylations in GMP and Process Chemistry Where Reagent Purity Directly Determines Product Quality

With standard commercial purity specifications of ≥95% (and up to 98% from select vendors), CPCA enters stoichiometric acylation reactions with a defined impurity burden of ≤5% [1][2]. In contrast, the commonly available 90% purity of CPA introduces up to 10% impurities—predominantly the parent carboxylic acid—that can consume the substrate, generate byproducts, and necessitate additional purification unit operations . For GMP intermediate production where every impurity must be tracked, quantified, and cleared in downstream processing, the 5% impurity difference translates to a quantifiable reduction in the analytical burden, a ~5.6% lower effective cost per mole of active acylating agent, and improved batch-to-batch consistency. Procurement specifications for GMP campaigns should include a minimum purity of 95% (GC or titration) and request a Certificate of Analysis specifying residual cyclopentanecarboxylic acid content.

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